![molecular formula C26H25N3O4S B256445 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256445.png)
1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as HPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment.
Wirkmechanismus
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. This compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its potential as a photosensitizer in photodynamic therapy. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further study. However, the synthesis process of this compound is complex and requires expertise in organic chemistry. Additionally, further studies are needed to determine the effectiveness of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential area of research is the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer. Finally, the use of this compound in the treatment of other diseases, such as inflammatory diseases, should be investigated further.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process of this compound is complex, but it has been shown to have anti-cancer properties and potential as a photosensitizer in photodynamic therapy. Further research is needed to determine the optimal dosage and administration of this compound for the treatment of cancer and other diseases.
Synthesemethoden
1-[4-(Hexyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a multi-step process that involves the reaction of various reagents such as 4-(hexyloxy)benzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and 1,3-cyclohexanedione. The synthesis process is complex and requires expertise in organic chemistry.
Eigenschaften
Molekularformel |
C26H25N3O4S |
---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
1-(4-hexoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H25N3O4S/c1-3-4-5-8-15-32-18-13-11-17(12-14-18)22-21-23(30)19-9-6-7-10-20(19)33-24(21)25(31)29(22)26-28-27-16(2)34-26/h6-7,9-14,22H,3-5,8,15H2,1-2H3 |
InChI-Schlüssel |
WEZYSXJAUNQDSL-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.